6-Bromo-2,7-dimethylquinoline
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Overview
Description
6-Bromo-2,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . The compound this compound is characterized by the presence of bromine and two methyl groups at the 2nd and 7th positions on the quinoline ring, which can significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 2,7-dimethylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,7-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
6-Bromo-2,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7-dimethylquinoline is largely dependent on its interaction with biological targets. The bromine and methyl groups can influence its binding affinity and specificity towards enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
7-Bromo-2,8-dimethylquinoline: Similar in structure but with bromine and methyl groups at different positions.
7-Bromo-4-chloro-2,8-dimethylquinoline: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness: 6-Bromo-2,7-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and methyl groups can affect its electronic properties and steric interactions, making it distinct from other quinoline derivatives .
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-bromo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
NZIOPBIUOWNEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)Br |
Origin of Product |
United States |
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